(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide
Overview
Description
(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hexahydro-2,6-dioxo-4-pyrimidinyl group, which is a derivative of pyrimidine, a fundamental structure in many biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide typically involves multiple steps, starting with the preparation of the hexahydro-2,6-dioxo-4-pyrimidinyl group. This group is then coupled with L-histidine and L-proline through peptide bond formation. The reaction conditions often require the use of coupling reagents such as carbodiimides and protecting groups to ensure the selectivity and efficiency of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-phenylalanyl-L-prolinamide
- (S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-tyrosyl-L-prolinamide
Uniqueness
Compared to similar compounds, (S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1,3-diazinane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O5/c17-13(25)11-2-1-3-23(11)15(27)10(4-8-6-18-7-19-8)20-14(26)9-5-12(24)22-16(28)21-9/h6-7,9-11H,1-5H2,(H2,17,25)(H,18,19)(H,20,26)(H2,21,22,24,28)/t9-,10-,11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFINBZNSRRTHQC-DCAQKATOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CC(=O)NC(=O)N3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CC(=O)NC(=O)N3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975173 | |
Record name | 2,6-Dihydroxy-N-[1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4,5-dihydropyrimidine-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59760-05-3 | |
Record name | L-Prolinamide, N-((hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059760053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dihydroxy-N-[1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4,5-dihydropyrimidine-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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